1-(2-fluoro-4-nitrophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6FN3O2 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6FN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H |
InChI Key |
YNYHDGYGCYUVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Fluoro 4 Nitrophenyl 1h Pyrazole and Its Analogues
Direct Synthesis Strategies for the Parent Compound
The direct synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole can be primarily achieved through two major strategies: cyclocondensation reactions and palladium-catalyzed N-arylation methods. Each approach offers distinct advantages and involves different sets of precursors and reaction conditions.
Cyclocondensation Approaches
Cyclocondensation represents a classical and widely employed method for the synthesis of pyrazole (B372694) rings. mdpi.comnih.gov This strategy involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov In the context of synthesizing this compound, the key precursor is (2-fluoro-4-nitrophenyl)hydrazine (B165423). This arylhydrazine is then reacted with a suitable three-carbon building block that can cyclize to form the pyrazole ring.
Several options exist for the three-carbon component, including:
1,3-Diketones mdpi.com
α,β-Unsaturated aldehydes or ketones nih.gov
Malondialdehyde or its synthetic equivalents nih.gov
The reaction between (2-fluoro-4-nitrophenyl)hydrazine and a 1,3-dicarbonyl compound, such as malondialdehyde, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction conditions can be optimized by using acid or base catalysis and by selecting appropriate solvents to drive the reaction towards completion.
A significant challenge in this approach can be the regioselectivity when unsymmetrical 1,3-dicarbonyl compounds are used, potentially leading to the formation of isomeric pyrazole products. However, for the synthesis of the unsubstituted 1H-pyrazole ring of the target compound, symmetrical reagents like malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) can ensure the formation of a single regioisomer.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Catalyst | Product | Reference |
| Phenylhydrazine (B124118) | Acetylacetone | Acetic Acid | 1-Phenyl-3,5-dimethyl-1H-pyrazole | mdpi.com |
| (4-Nitrophenyl)hydrazine | Malondialdehyde | HCl | 1-(4-Nitrophenyl)-1H-pyrazole | researchgate.net |
| (2,4-Dinitrophenyl)hydrazine | Ethyl acetoacetate | H₂SO₄ | 1-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one | mdpi.com |
Palladium-Catalyzed N-Arylation Methods
Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This method is particularly useful for coupling an amine (in this case, 1H-pyrazole) with an aryl halide or triflate. For the synthesis of this compound, this would involve the reaction of 1H-pyrazole with a suitable 2-fluoro-4-nitrophenyl electrophile, such as 1-bromo-2-fluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene.
The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the deprotonated pyrazole, followed by reductive elimination to furnish the N-arylpyrazole product and regenerate the palladium(0) catalyst. The success of this reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent.
Commonly used components in these reactions include:
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
Ligands: Phosphine-based ligands such as Xantphos, tBuBrettPhos, or Josiphos are often employed to facilitate the catalytic cycle. organic-chemistry.orgresearchgate.net
Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically used to deprotonate the pyrazole.
This method offers the advantage of assembling the target molecule from readily available starting materials under relatively mild conditions. It also provides a high degree of control over the regioselectivity, as the nitrogen atom of the pyrazole directly attacks the aryl halide.
Table 2: Key Components in Palladium-Catalyzed N-Arylation of Pyrazoles
| Component | Examples | Function | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active catalyst | organic-chemistry.org |
| Ligand | Xantphos, tBuBrettPhos | Stabilizes the palladium center and facilitates reductive elimination | organic-chemistry.orgresearchgate.net |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the pyrazole | nih.gov |
| Aryl Electrophile | Aryl bromides, aryl chlorides, aryl triflates | Provides the aryl group | organic-chemistry.orgnih.gov |
Alternative Synthetic Routes
Beyond the two primary methods, other synthetic strategies can be envisioned for the construction of this compound. One such alternative is the Ullmann condensation, a copper-catalyzed N-arylation reaction. While historically significant, the Ullmann reaction often requires harsh reaction conditions, such as high temperatures, and may have a more limited substrate scope compared to modern palladium-catalyzed methods. However, recent advancements have led to the development of milder Ullmann-type couplings.
Another potential route involves a [3+2] cycloaddition reaction between a 1,3-dipole and an alkyne. For instance, a sydnone (B8496669) derivative could react with an appropriately substituted alkyne to form the pyrazole ring. nih.gov However, the synthesis of the necessary precursors for the specific target molecule might be more complex than for the more direct cyclocondensation or N-arylation approaches.
Precursor Design and Optimization in Pyrazole Ring Formation
Synthesis of Key Aryl and Pyrazole Building Blocks
For the cyclocondensation approach , the critical precursor is (2-fluoro-4-nitrophenyl)hydrazine. This arylhydrazine can be synthesized from 1-chloro-2-fluoro-4-nitrobenzene. The synthesis typically involves the diazotization of the corresponding aniline (B41778) (2-fluoro-4-nitroaniline) followed by reduction of the resulting diazonium salt. Alternatively, direct nucleophilic aromatic substitution of a more activated aryl halide, such as 1,2-difluoro-4-nitrobenzene, with hydrazine could be a viable route.
For the palladium-catalyzed N-arylation , the key building blocks are 1H-pyrazole and a reactive aryl electrophile. 1H-pyrazole is commercially available. The aryl electrophile, such as 1-bromo-2-fluoro-4-nitrobenzene, can be prepared from 2-fluoro-4-nitroaniline (B181687) via a Sandmeyer-type reaction. The optimization of these precursor syntheses involves careful selection of reagents and reaction conditions to maximize yield and minimize the formation of byproducts.
The synthesis of substituted pyrazole building blocks often starts from β-diketones or other 1,3-dielectrophiles. mdpi.com These can be synthesized through various methods, including the Claisen condensation of an ester and a ketone. beilstein-journals.org The diversity of commercially available ketones and esters allows for the synthesis of a wide array of substituted pyrazole precursors.
Stereochemical Considerations in Precursor Synthesis
For the synthesis of the parent compound, this compound, which is achiral, stereochemical considerations are not a primary concern in the synthesis of the core structure. However, when synthesizing analogues with stereocenters on substituents attached to the pyrazole ring or the phenyl ring, the stereochemistry of the precursors becomes critically important.
If chiral substituents are desired, the synthesis of the precursors must be designed to control the stereochemistry. This can be achieved through several strategies:
Use of Chiral Starting Materials: Employing enantiomerically pure starting materials is a straightforward approach to introduce chirality.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries during the synthesis of the precursors can induce stereoselectivity. For example, an asymmetric reduction of a ketone precursor could establish a chiral center.
Chiral Resolution: Separating a racemic mixture of a precursor into its individual enantiomers through techniques like chiral chromatography or diastereomeric salt formation can provide enantiomerically pure building blocks.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound and related compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the selection of solvents and the development of sustainable catalysts. The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between pyrazole and an activated fluoronitrobenzene, such as 1,2-difluoro-4-nitrobenzene.
The choice of solvent is critical in the SNAr reaction for the synthesis of phenylpyrazoles. Traditional syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective in dissolving reactants and facilitating the reaction, these solvents present significant environmental and safety concerns.
Green chemistry encourages the use of more benign alternatives. For pyrazole synthesis, water has been explored as a green solvent, proving effective in many multicomponent reactions. nih.govnih.gov Ethanol is another renewable and less toxic option that has been successfully used. researchgate.net The ideal green solvent for the synthesis of this compound would not only be environmentally friendly but also facilitate high yields and selectivity. Research into SNAr reactions in alternative solvents has shown that the reaction can proceed in greener options, although reaction rates and yields may vary. researchgate.net Solvent-free, or neat, reaction conditions, often facilitated by microwave or ultrasound irradiation, represent another important green alternative that minimizes solvent waste entirely. nih.govnih.gov
Table 1: Comparison of Solvents for Nucleophilic Aromatic Substitution Reactions
| Solvent | Classification | Green Chemistry Considerations | Potential for Pyrazole Synthesis |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, toxic, difficult to recycle | Commonly used, good solubility of reactants |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point, can be difficult to remove | Effective for SNAr reactions researchgate.net |
| Acetonitrile | Polar Aprotic | Volatile, toxic | Used in some SNAr reactions researchgate.net |
| Ethanol | Polar Protic | Renewable, biodegradable, lower toxicity | Good green alternative, used in pyrazole synthesis researchgate.net |
| Water | Polar Protic | Abundant, non-toxic, environmentally benign | Excellent green solvent, used in multicomponent pyrazole syntheses nih.govnih.gov |
| Ionic Liquids | - | Can be designed to be recyclable and non-volatile | Potential for enhanced reaction rates and selectivity |
| No Solvent (Neat) | - | Eliminates solvent waste, can be energy efficient | Often requires alternative energy sources (microwave, ultrasound) nih.govnih.gov |
Catalysis plays a pivotal role in aligning the synthesis of pyrazole derivatives with green chemistry principles. The goal is to replace stoichiometric reagents with catalytic amounts of substances that are efficient, selective, and recyclable.
For the synthesis of pyrazole rings and their N-arylation, a variety of sustainable catalysts have been investigated:
Nanocatalysts: Materials like nano-ZnO have been shown to be efficient, green catalysts for the synthesis of substituted pyrazoles, offering advantages such as high yields, short reaction times, and easy work-up. nih.govnih.gov Magnetic nanoparticles, such as Fe3O4, are also gaining attention as they can be easily recovered from the reaction mixture using an external magnet, facilitating their reuse. nih.gov
Heterogeneous Catalysts: Solid-supported catalysts, such as montmorillonite (B579905) KSF, provide a recyclable and environmentally friendly option for pyrazole synthesis. nih.govnih.gov These catalysts are easily separated from the reaction mixture, minimizing waste.
Phase-Transfer Catalysts: In reactions involving immiscible phases, phase-transfer catalysts can enhance reaction rates and yields. Amide-based Cinchona alkaloids have been developed as sustainable phase-transfer catalysts for the enantioselective fluorination of pyrazolones, highlighting a green approach to chiral fluorine-containing compounds. rsc.org
Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, metal-free catalytic systems are being explored. For instance, temperature-controlled divergent synthesis of pyrazoles has been achieved under transition-metal-catalyst- and oxidant-free conditions. nih.gov
Table 2: Examples of Sustainable Catalysts in Pyrazole Synthesis
| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Reference(s) |
| Nanocatalyst | Nano-ZnO | Condensation | Excellent yield, short reaction time, easy work-up | nih.govnih.gov |
| Magnetic Nanoparticle | Fe3O4 | Multicomponent reaction | Recyclable with a magnet, high efficiency | nih.gov |
| Heterogeneous Clay | Montmorillonite KSF | Condensation | Recyclable, environmentally friendly | nih.govnih.gov |
| Organocatalyst | L-tyrosine | Multicomponent reaction | Biodegradable, operates in green solvents | researchgate.net |
| Phase-Transfer Catalyst | Amide-based Cinchona alkaloids | Asymmetric fluorination | Low catalyst loading, high enantioselectivity | rsc.org |
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from the laboratory bench to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.
Key considerations for the scale-up of this compound synthesis include:
Reaction Kinetics and Thermodynamics: The SNAr reaction is often exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure product quality. Understanding the reaction kinetics is also vital for optimizing reaction times and throughput.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and variations in reactant concentrations, affecting yield and impurity profiles.
Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a scaled-up process. The choice of work-up and purification methods (e.g., crystallization, extraction, chromatography) must be scalable and minimize solvent use. The development of a process where the product crystallizes directly from the reaction mixture is often ideal.
Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reactants, products, and reaction conditions. This includes considering the thermal stability of the nitrated aromatic compound.
Continuous Flow Chemistry: A modern approach to scaling up chemical synthesis is the use of continuous flow reactors. mit.edu This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher yields and purity. nih.gov The synthesis of related heterocyclic compounds has been successfully scaled up using continuous flow processes, demonstrating the potential of this technology for the production of this compound. mit.eduresearchgate.net A continuous flow setup could allow for the safe handling of potentially hazardous intermediates and precise control over reaction parameters, leading to a more robust and reproducible manufacturing process.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the proton and carbon skeletons of the molecule, as well as for identifying the presence and electronic environment of the fluorine atom.
The ¹H NMR spectrum of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on both the pyrazole (B372694) and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the fluorine atom, as well as the aromaticity of the heterocyclic and benzene rings.
The protons of the pyrazole ring (H-3, H-4, and H-5) will likely appear as distinct multiplets. The H-5 proton, being adjacent to the nitrogen atom bonded to the phenyl ring, is anticipated to be the most deshielded of the pyrazole protons. The H-3 proton's chemical shift will also be influenced by the adjacent nitrogen, while the H-4 proton will be the most shielded of the three.
The protons on the 2-fluoro-4-nitrophenyl ring will present a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. The proton ortho to the nitro group and meta to the fluorine (H-5') is expected to be the most deshielded. The proton ortho to the fluorine and meta to the nitro group (H-3') will also be significantly deshielded and will show coupling to the fluorine atom. The proton meta to both the fluorine and the nitro group (H-6') will be the most shielded of the phenyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | d | J(H3-H4) ≈ 2-3 |
| H-4 | 6.5 - 6.7 | t | J(H3-H4) ≈ 2-3, J(H4-H5) ≈ 2-3 |
| H-5 | 8.2 - 8.4 | d | J(H4-H5) ≈ 2-3 |
| H-3' | 8.0 - 8.2 | dd | J(H3'-H5') ≈ 2-3, J(H3'-F) ≈ 8-10 |
| H-5' | 8.3 - 8.5 | dd | J(H5'-H6') ≈ 9-10, J(H5'-H3') ≈ 2-3 |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of neighboring atoms and functional groups.
The pyrazole ring carbons (C-3, C-4, and C-5) will resonate in the aromatic region, with C-3 and C-5 appearing at lower fields due to their proximity to the nitrogen atoms. The carbon of the nitrophenyl ring attached to the pyrazole (C-1') will be significantly deshielded. The carbon bearing the fluorine atom (C-2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the nitro group (C-4') will also be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 140 - 142 |
| C-4 | 108 - 110 |
| C-5 | 130 - 132 |
| C-1' | 135 - 137 |
| C-2' | 158 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-3' | 115 - 117 (d, ²JCF ≈ 20-25 Hz) |
| C-4' | 148 - 150 |
| C-5' | 125 - 127 |
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, confirming the connectivity of the protons within the pyrazole and the nitrophenyl rings. For example, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and between the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the attachment of the 2-fluoro-4-nitrophenyl group to the N-1 position of the pyrazole ring by observing a correlation between the pyrazole protons (e.g., H-5) and the phenyl carbon C-1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative orientation of the two rings.
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the electron-withdrawing nitro group in the para position will influence the chemical shift. The signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-3') and the meta proton (H-6').
Table 3: Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, specifically FT-IR, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are expected for the C-H stretching vibrations of both the pyrazole and the phenyl rings.
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.
Nitro Group (NO₂) Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
C-F Stretching: A strong absorption band in the region of 1250-1020 cm⁻¹ will be indicative of the C-F bond.
C-N Stretching: The stretching vibration of the C-N bond linking the phenyl ring to the pyrazole ring is expected in the 1300-1200 cm⁻¹ region.
Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region will correspond to the out-of-plane bending of the C-H bonds on the aromatic rings, which can provide information about the substitution pattern.
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C/C=N Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1330 | Strong |
| C-F Stretch | 1250 - 1020 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
Raman Spectroscopy for Molecular Vibrational Modes
Specific Raman spectroscopic data for this compound, including assignments of its molecular vibrational modes, have not been reported in the reviewed scientific literature. A theoretical analysis would be required to predict the characteristic Raman shifts. Expected vibrational modes would include:
C-H stretching vibrations of the pyrazole and phenyl rings.
Ring stretching modes for both the pyrazole and the substituted benzene ring.
Symmetric and asymmetric stretching of the nitro (NO₂) group.
C-N and N-N stretching vibrations within the pyrazole ring and linking the two rings.
C-F stretching vibration.
In-plane and out-of-plane bending modes of the aromatic rings.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of compounds like this compound.
While specific experimental HRMS data for this compound is not available, the exact mass can be calculated from its molecular formula, C₉H₆FN₃O₂. The calculated monoisotopic mass is 207.044405 u. This value is crucial for confirming the elemental composition of the molecule in analytical studies. nih.gov
Table 1: Calculated Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FN₃O₂ |
| Monoisotopic Mass | 207.044405 u |
This is an interactive data table. You can sort and filter the data as needed.
Experimental tandem mass spectrometry (MS/MS) studies specifically elucidating the fragmentation pathway of this compound have not been found in the searched literature. However, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of substituted nitrophenyl pyrazoles. nsf.govresearchgate.netresearchgate.net
The fragmentation of nitroaromatic compounds typically involves the loss of the nitro group constituents. Key fragmentation steps for pyrazoles often include the cleavage of the pyrazole ring. nsf.govresearchgate.net A probable pathway would involve:
Initial loss of a nitro group (NO₂) to form a significant fragment ion.
Subsequent loss of nitric oxide (NO) or an oxygen atom (O) from the molecular ion.
Fragmentation of the pyrazole ring, commonly involving the expulsion of a stable hydrogen cyanide (HCN) molecule.
Cleavage of the bond between the phenyl and pyrazole rings.
Table 2: Predicted Key Fragmentation Ions in MS/MS
| Ion | Predicted m/z | Description |
|---|---|---|
| [M - NO₂]⁺ | 161.05 | Loss of the nitro group |
| [M - NO]⁺ | 177.05 | Loss of nitric oxide |
| [C₉H₆FN]⁺ | 147.05 | Resulting from loss of N₂O |
| [C₆H₃FN]⁺ | 112.02 | Fragment from cleavage between rings |
This is an interactive data table based on predicted fragmentation. You can sort and filter the data as needed.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature search, a solved crystal structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation and crystal packing is unavailable.
Without a solved crystal structure, precise details regarding the bond lengths, bond angles, and dihedral angles of this compound cannot be provided. Such an analysis would reveal the planarity of the pyrazole and nitrophenyl rings and the dihedral angle between them, which is influenced by the steric hindrance from the ortho-fluoro substituent. Studies on similar molecules, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, show significant dihedral angles between the pyrazole and the substituted phenyl rings. nih.gov
A definitive analysis of the crystal packing and intermolecular interactions is not possible without crystallographic data. However, based on the molecular structure, several types of interactions could be anticipated to play a role in its solid-state architecture:
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the nitro group and the pyrazole nitrogen atoms are plausible. nih.govnih.gov
π-π Stacking: Interactions between the aromatic pyrazole and nitrophenyl rings of adjacent molecules are expected, likely in an offset or face-to-face arrangement. nih.gov
Polymorphism and Solid-State Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of chemical characterization, influencing properties such as solubility, stability, and bioavailability. However, no studies detailing the investigation of different polymorphic forms of this compound have been identified. The crystallization conditions that might lead to different solid-state forms and their respective characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or solid-state NMR have not been reported.
Chiroptical Spectroscopy
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study the interaction of polarized light with chiral molecules. This analysis is fundamental for determining the absolute configuration and conformational features of enantiomers.
The applicability of this section is contingent on the existence of chiral derivatives of this compound. The performed search did not yield any information on the synthesis or resolution of chiral derivatives of this specific pyrazole compound. Consequently, there are no corresponding studies on their chiroptical properties.
Circular Dichroism (CD) Spectroscopy
Without chiral derivatives of this compound, there is no basis for CD spectroscopic analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property inherent only to chiral molecules.
Optical Rotatory Dispersion (ORD)
Similarly, ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, is a phenomenon exhibited by chiral substances. In the absence of any reported chiral derivatives of this compound, no ORD data is available.
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Aryl Ring
The 2-fluoro-4-nitrophenyl moiety of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is subject to electrophilic aromatic substitution. The directing effects of the existing substituents—the pyrazol-1-yl group, the fluorine atom, and the nitro group—determine the position of incoming electrophiles. The nitro group is a strong deactivating group and a meta-director. libretexts.org The fluorine atom is a deactivating group but directs ortho and para. libretexts.orgwikipedia.org The pyrazol-1-yl group is generally considered to be an ortho, para-directing group.
Considering the combined influence of these groups, the positions ortho to the pyrazol-1-yl group and meta to the nitro group are the most likely sites for electrophilic attack. However, the steric hindrance from the pyrazole (B372694) ring might disfavor the position between the pyrazole and the fluorine. Therefore, the most probable position for electrophilic substitution is the carbon atom ortho to the pyrazol-1-yl group and meta to the nitro group.
Nucleophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring itself is generally susceptible to nucleophilic attack at the C3 and C5 positions, which are electron-deficient due to the adjacent nitrogen atoms. degres.euolemiss.edu However, in the case of this compound, the electron-withdrawing nature of the substituted phenyl ring further enhances this electron deficiency. Nucleophilic attack at these positions would lead to the formation of addition-elimination products, although this type of reactivity is less commonly exploited compared to the functionalization of the aryl ring or the unsubstituted positions of the pyrazole.
Reduction Chemistry of the Nitro Group and Subsequent Transformations
The nitro group on the phenyl ring is readily reduced to an amino group, providing a key intermediate, 4-(1H-pyrazol-1-yl)-3-fluoroaniline, for a wide array of further derivatizations. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired chemoselectivity and reaction conditions.
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. google.com Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. google.com
Metal/Acid Systems: Combinations like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid, are mild and effective for reducing nitro groups in the presence of other reducible functionalities. google.comafinitica.com
A patent describing a similar compound, an N-arylbromopyrazole derivative, utilized SnCl₂ in the presence of HCl for the successful reduction of the nitro group to the corresponding aniline (B41778) with a 75% yield. This method highlights a practical approach for the synthesis of 4-(1H-pyrazol-1-yl)-3-fluoroaniline.
| Precursor | Reducing Agent | Conditions | Product | Yield |
| N-(2-fluoro-4-nitrophenyl)bromopyrazole | SnCl₂ / HCl | - | 4-(bromopyrazol-1-yl)-3-fluoroaniline | 75% |
Amine Formation and Further Derivatization (e.g., Amidation, Diazotization)
The resulting 4-(1H-pyrazol-1-yl)-3-fluoroaniline is a valuable intermediate. The primary amino group can undergo a variety of chemical transformations, including amidation and diazotization.
Amidation: The amine can be readily acylated with acyl chlorides or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups and building molecular complexity. For instance, reaction with various carboxylic acids using peptide coupling agents like EDC/DMAP can generate a library of amide derivatives. afinitica.comnih.govnih.gov
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.orgresearchgate.net These diazonium salts are versatile intermediates that can be transformed into a variety of functional groups through Sandmeyer or related reactions. libretexts.orgnih.govresearchgate.netorganic-chemistry.orgrsc.org For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, while reaction with potassium iodide yields the corresponding aryl iodide. libretexts.orgnih.gov
Modification at the Fluoro Position (If applicable)
The fluorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located in the para position. researchgate.net This activation makes the fluorine a good leaving group for displacement by various nucleophiles. The rate of SNAr reactions with fluoroarenes is often faster than with other haloarenes because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
A range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the fluorine atom to introduce new functional groups at this position. This strategy offers a powerful tool for the synthesis of diverse derivatives of 1-(4-nitrophenyl)-1H-pyrazole.
Functionalization of the Pyrazole Ring at Unsubstituted Positions (e.g., C3, C4, C5)
The unsubstituted C3, C4, and C5 positions on the pyrazole ring offer further opportunities for derivatization. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position due to its higher electron density. degres.euresearchgate.netnih.gov
Halogenation: The C4 position can be readily halogenated using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.net
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (aldehyde) at the C4 position of electron-rich heterocycles, including pyrazoles. degres.eumdpi.comresearchgate.netnih.govresearchgate.net This reaction proceeds via an electrophilic iminium ion which attacks the C4 position. The resulting pyrazole-4-carbaldehyde is a versatile intermediate for further transformations.
Functionalization at C5: While C4 is the most reactive site for electrophilic attack, functionalization at the C5 position can be achieved through methods such as directed ortho-metalation (DoM). This involves deprotonation at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile. researchgate.net
Carboxylation and Esterification
The introduction of a carboxylic acid group at the C4 position of the pyrazole ring has been documented with the existence of the compound This compound-4-carboxylic acid . While the specific method for its synthesis is not detailed in the readily available literature, it is likely achieved through the carboxylation of a C4-lithiated intermediate or oxidation of a C4-formyl derivative.
Once the carboxylic acid is in place, it can be readily converted to its corresponding esters through various standard esterification methods. researchgate.netresearchgate.net
Common esterification procedures include:
Fischer-Speier Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide.
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. alfachemch.com The acid chloride can then be reacted with an alcohol to form the ester.
A patent describes a general process for the preparation of esters of 1H-pyrazole-4-carboxylic acids, which involves reacting a suitable precursor with a hydrazine (B178648) in an organic solvent, with reaction temperatures typically ranging from -20°C to 60°C. google.com
| Reagent 1 | Reagent 2 | Conditions | Product |
| This compound-4-carboxylic acid | Alcohol / Acid catalyst | Heat | This compound-4-carboxylate |
| This compound-4-carbonyl chloride | Alcohol / Base | Room Temperature | This compound-4-carboxylate |
Alkylation and Arylation
Alkylation:
The N-alkylation of the pyrazole ring is not possible for this compound as the N1 position is already substituted. C-alkylation is less common and typically requires prior functionalization of the ring. However, methods for direct C-H alkylation exist, though they are less developed than arylation.
A more common strategy involves the N-alkylation of an unsubstituted or N-deprotected pyrazole. For instance, various pyrazoles can be N-alkylated using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, providing an alternative to methods requiring strong bases or high temperatures. semanticscholar.org This method, however, applies to NH-pyrazoles and not N-substituted ones like the title compound.
Arylation:
Direct C-H arylation is a powerful tool for modifying the pyrazole core. The reaction typically occurs at the C3 or C5 positions, catalyzed by transition metals like palladium. nih.govacademie-sciences.fr For 1-substituted pyrazoles, the C5 position is generally more reactive towards arylation than the C3 position. nih.gov However, specific directing groups or reaction conditions can favor C3-arylation, although this remains a challenge due to the lower reactivity of this site. nih.govrsc.org
Palladium-catalyzed C-H arylation protocols often employ an oxidant and various ligands to facilitate the catalytic cycle. Aryl halides (iodides or bromides) are common coupling partners. The reaction conditions can be tailored to control the regioselectivity between the C3 and C5 positions.
Table 2: Representative Conditions for Palladium-Catalyzed C-H Arylation of 1-Substituted Pyrazoles
| Position | Catalyst | Ligand | Oxidant / Additive | Solvent | Expected Product (Example with Iodobenzene) |
| C5-Arylation | Pd(OAc)₂ | (none) | Ag₂CO₃ or K₂CO₃ | Toluene or DMA | 1-(2-fluoro-4-nitrophenyl)-5-phenyl-1H-pyrazole |
| C3-Arylation | Pd(OAc)₂ | 1,10-Phenanthroline (Phen) | Cs₂CO₃ | Toluene / Mesitylene | 1-(2-fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole |
The presence of the fluoro and nitro groups on the N1-phenyl ring can influence the electronic properties of the pyrazole and thus affect the reactivity and regioselectivity of the arylation reaction.
Heterocyclic Annulation Reactions involving the Pyrazole Core
Heterocyclic annulation involves the construction of a new ring fused to the existing pyrazole core, leading to bicyclic systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or thieno[3,2-c]pyrazoles. researchgate.net These reactions typically require a pyrazole substrate bearing two functional groups, or a single functional group that can participate in a cyclization with a bifunctional reagent.
Starting with this compound, a multi-step strategy would be necessary to introduce the required functionality for annulation. A plausible route would be:
Initial Functionalization: Introduction of a functional group onto the pyrazole ring. For example, a Vilsmeier-Haack reaction could introduce a formyl group at the C4 position to yield this compound-4-carbaldehyde. nih.gov
Annulation Reaction: The resulting pyrazole-4-carbaldehyde can then be used as a precursor for building a fused ring. For example, reaction with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base could lead to the formation of a fused pyrazolo[3,4-b]pyridine system after subsequent cyclization.
Another approach involves the synthesis of an amino-substituted pyrazole. This could potentially be achieved by nitration at the C4 position followed by reduction. The resulting 4-aminopyrazole is a key intermediate for the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines by reacting it with 1,3-dicarbonyl compounds or their equivalents.
Table 3: Hypothetical Annulation Strategy
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | C4-Formylation | Vilsmeier-Haack (POCl₃, DMF) | This compound-4-carbaldehyde |
| 2 | Knoevenagel Condensation & Cyclization | Malononitrile, Piperidine | Fused Pyrazolo[3,4-b]pyridine derivative |
These annulation strategies significantly expand the structural diversity of derivatives that can be accessed from the this compound scaffold.
Coordination Chemistry and Metal Complex Formation
1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole as a Ligand
This compound is an aromatic heterocyclic compound featuring a pyrazole (B372694) ring substituted with a 2-fluoro-4-nitrophenyl group. This substitution pattern is expected to significantly modulate its properties as a ligand. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring will decrease the electron density on the pyrazole ring, thereby influencing its coordination affinity for metal ions.
The pyrazole ring in this compound possesses two nitrogen atoms, N1 and N2. The N1 atom is bonded to the substituted phenyl ring, while the N2 atom is a pyridinic-type nitrogen with a lone pair of electrons available for coordination to a metal center. This makes the N2 atom the primary coordination site. The lone pair on the N2 nitrogen is located in an sp² hybrid orbital in the plane of the ring, making it sterically accessible for binding to metal ions.
While this compound itself is a monodentate ligand, coordinating through the N2 atom, it is a valuable building block for the synthesis of polydentate ligands. By introducing other donor groups onto the pyrazole or phenyl rings, multidentate ligands can be designed. For instance, the introduction of a donor group at the C5 position of the pyrazole ring or on the phenyl ring could lead to the formation of bidentate or tridentate ligands. Such ligands would be capable of chelation, forming stable five- or six-membered rings with a metal ion, which enhances the thermodynamic stability of the resulting complex (the chelate effect).
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and elemental analysis.
Transition metals, with their partially filled d-orbitals, readily form complexes with a wide range of ligands, including pyrazoles. Palladium(II) and copper(II) are two examples of transition metal ions that form stable complexes with N-donor ligands.
Palladium Complexes: Research on analogous nitrophenylpyrazole-derived Schiff bases has shown the formation of dimeric palladium(II) complexes of the type [Pd₂Cl₄(L)₂], where L is the pyrazole-based ligand. researchgate.netnih.gov In these complexes, each palladium center is typically in a square planar geometry, coordinated to a pyrazole ligand, a terminal chloride, and two bridging chloride ions that link the two palladium centers. researchgate.netnih.gov The synthesis of such complexes is often carried out by reacting the ligand with a palladium(II) precursor like PdCl₂(CH₃CN)₂ in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net
Interactive Data Table: Representative Palladium(II) Complexes with Nitrophenylpyrazole-derived Ligands
| Complex Formula | Ligand (L) | Metal Center | Coordination Geometry | Reference |
| [Pd₂Cl₄(L¹)₂] | Schiff base of 4-nitro-1-phenyl-1H-pyrazole-5-carbaldehyde and 2-aminophenol | Pd(II) | Square Planar | researchgate.netnih.gov |
| [Pd₂Cl₄(L²)₂] | Schiff base of 4-nitro-1-phenyl-1H-pyrazole-5-carbaldehyde and 4-aminophenol | Pd(II) | Square Planar | researchgate.netnih.gov |
Copper Complexes: Copper(II) complexes with substituted pyrazole ligands have also been extensively studied. The reaction of a pyrazole derivative with a copper(II) salt, such as Cu(NO₃)₂·3H₂O, can yield mononuclear complexes. nih.gov The resulting geometry around the copper(II) center can vary from square planar to octahedral, depending on the number of coordinated ligands and the presence of counter-ions or solvent molecules in the coordination sphere. nih.gov
Main group metals also form coordination complexes with pyrazole-based ligands, although they are generally less studied than their transition metal counterparts. The coordination is again primarily through the N2 atom of the pyrazole ring. The resulting complexes often exhibit polymeric structures in the solid state. For example, sodium complexes of acylpyrazolones have been shown to form polymeric chains through bridging ligands or hydrogen bonding. nih.gov The coordination geometry around the main group metal is often determined by the size of the metal ion and the steric bulk of the ligand.
Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
For palladium(II) complexes with pyrazole-containing Schiff base ligands, a square planar geometry around the palladium center is commonly observed. nih.govresearchgate.net In dimeric structures, the Pd-N bond distances are typically in the range of 2.02-2.07 Å, and the Pd-Cl bond lengths vary depending on whether the chloride is terminal or bridging. researchgate.net
In a representative mononuclear palladium(II) complex with a pyrazole-containing Schiff base ligand, [Pd(APHP-H)Cl(DMSO)], the palladium ion is in a distorted square planar environment. researchgate.net The bond angles around the palladium center deviate slightly from the ideal 90° due to the steric constraints of the ligand. researchgate.net
Interactive Data Table: Selected Bond Lengths and Angles for a Representative Palladium(II)-Pyrazole Complex
| Parameter | Bond | Length (Å) / Angle (°) |
| Bond Length | Pd1–N11 (pyridine) | 2.068(4) |
| Bond Length | Pd1–N(pyrazole) | ~2.0 |
| Bond Angle | N11–Pd1–Cl1 | 95.30(13) |
| Bond Angle | C9–Pd1–N11 | 83.10(19) |
Data is for the analogous complex [Pd(APHP–H)Cl(DMSO)] and is provided for comparative purposes. researchgate.net
For copper(II) complexes, a wider range of coordination geometries is observed. For instance, a square planar geometry has been reported for a copper(II) complex with two naphthyl-pyrazole ligands and a nitrate (B79036) ion, while an octahedral geometry was found for a similar complex with two nitrate ions in the coordination sphere. nih.gov The Cu-N bond lengths in such complexes are typically around 1.95-2.05 Å. nih.gov
X-ray Diffraction of Metal Complexes
Typically, the pyrazole ligand would coordinate to the metal ion in a monodentate fashion through one of the nitrogen atoms of the pyrazole ring. The specific coordination geometry would depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the stoichiometry of the complex. Common geometries observed for metal complexes with pyrazole-type ligands include tetrahedral, square planar, and octahedral. jocpr.com
A hypothetical example of a metal complex with this compound could be a dichlorobis(this compound)metal(II) complex, [MCl₂(C₉H₅FN₃O₂)₂]. An X-ray diffraction study of such a complex would be expected to reveal a four-coordinate metal center with a distorted tetrahedral or square planar geometry. The pyrazole rings would likely be oriented to minimize steric hindrance, and intermolecular interactions such as hydrogen bonding or π-π stacking involving the aromatic rings could be observed in the crystal packing. nih.gov
Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₈H₁₀Cl₂F₂N₆O₄M |
| Formula Weight | Varies with metal (M) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~2000-3000 |
| Z | 4 |
Spectroscopic Signatures of Complexation (NMR, IR, UV-Vis)
Spectroscopic techniques are invaluable for characterizing metal complexes and confirming the coordination of the ligand to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence of complex formation. Upon coordination of the this compound ligand to a metal ion, shifts in the resonance signals of the protons and carbons of the pyrazole and phenyl rings are expected. nih.govsaudijournals.com The protons on the pyrazole ring, in particular, are sensitive to the coordination event. A downfield shift of these proton signals is typically observed due to the donation of electron density from the nitrogen atom to the metal center, which deshields the neighboring protons. brieflands.com Similarly, the carbon atoms of the pyrazole ring adjacent to the coordinating nitrogen atom would also exhibit a downfield shift in the ¹³C NMR spectrum. jocpr.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyrazole ligand to the metal ion. The stretching vibrations of the C=N and N-N bonds within the pyrazole ring are expected to shift upon complexation. researchgate.net Typically, the C=N stretching frequency may shift to a higher or lower wavenumber depending on the nature of the metal-ligand bond. iaea.org Furthermore, new absorption bands in the far-IR region (typically below 600 cm⁻¹) may appear, which can be attributed to the metal-nitrogen stretching vibrations, providing direct evidence of coordination. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the metal complexes. The free this compound ligand is expected to exhibit absorption bands in the UV region corresponding to π-π* transitions within the aromatic rings. nih.gov Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These new bands are often attributed to d-d transitions of the metal ion or to charge-transfer transitions between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT). The positions and intensities of these bands can provide insights into the coordination geometry and the nature of the metal-ligand interaction.
Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound
| Spectroscopic Technique | Observable Change | Interpretation |
| ¹H NMR | Downfield shift of pyrazole proton signals | Deshielding due to electron donation to the metal center |
| ¹³C NMR | Downfield shift of pyrazole carbon signals | Change in electronic environment upon coordination |
| IR | Shift in C=N and N-N stretching frequencies | Alteration of bond strengths upon metal binding |
| IR (Far-IR) | Appearance of new bands | Metal-Nitrogen stretching vibrations |
| UV-Vis | Appearance of new bands in the visible region | d-d or charge-transfer transitions |
Catalytic Applications of Metal Complexes
Metal complexes derived from pyrazole-based ligands have been widely explored as catalysts in various organic transformations. southwales.ac.uknih.govmdpi.com The electronic and steric properties of the pyrazole ligand can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. The presence of the electron-withdrawing fluoro and nitro groups in this compound could modulate the catalytic performance of its metal complexes.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of pyrazole derivatives have shown significant activity in a variety of homogeneous catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.commdpi.com
For instance, copper(II) complexes with pyrazole-based ligands have been utilized as catalysts for the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes is influenced by the nature of the ligand and the counter-ion. It is plausible that copper complexes of this compound could also exhibit catalytic activity in similar oxidation reactions.
Palladium-pyrazole complexes are known to be active catalysts in Mizoroki-Heck C-C coupling reactions, which are crucial for the synthesis of pharmaceuticals and natural products. mdpi.comresearchgate.net The stability and activity of these catalysts can be affected by the electronic properties of the pyrazole ligand. The electron-withdrawing nature of the substituents on the phenyl ring of this compound might enhance the stability of a palladium complex, potentially leading to a robust catalyst for cross-coupling reactions.
Table 3: Potential Homogeneous Catalytic Applications of Metal Complexes of this compound
| Reaction Type | Potential Metal Catalyst | Rationale |
| Oxidation of Alcohols/Phenols | Copper(II), Iron(III) | Known activity of pyrazole-metal complexes in oxidation catalysis. mdpi.com |
| C-C Coupling (e.g., Heck, Suzuki) | Palladium(II), Nickel(II) | Precedent for pyrazole-palladium complexes in cross-coupling. mdpi.comresearchgate.net |
| Hydrogenation/Transfer Hydrogenation | Ruthenium(II), Iridium(III) | Protic pyrazole complexes have shown activity in hydrogenation. mdpi.com |
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a homogeneous catalyst onto a solid support. Metal complexes of this compound could potentially be anchored to solid supports such as silica, alumina, or polymers to create heterogeneous catalysts. This approach offers several advantages, including ease of catalyst separation from the reaction mixture and the potential for catalyst recycling.
While specific examples of heterogeneous catalysis using complexes of this compound are not documented, the principles of catalyst heterogenization are well-established. For example, a pyrazole-containing ligand could be functionalized with a reactive group, such as a siloxy or vinyl group, allowing it to be covalently attached to a support material. The supported ligand could then be complexed with a metal ion to generate the heterogeneous catalyst.
These supported catalysts could find applications in continuous flow reactors, which are increasingly important in industrial chemical synthesis. The robust nature of many pyrazole-metal complexes suggests that they could be suitable candidates for the development of durable heterogeneous catalysts for a range of organic transformations.
In Vitro Biological Activity of this compound: A Review of Current Research
Despite extensive investigation into the biological activities of pyrazole-containing compounds, specific in vitro studies on the molecular mechanisms of this compound are not available in the current scientific literature. This article addresses the specified areas of inquiry, noting the absence of published research for this particular compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Modification of the Pyrazole (B372694) and Aryl Moieties
The core structure of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole presents several opportunities for systematic modification to probe its SAR and SPR. These modifications can be broadly categorized into alterations of the substituent groups on both the pyrazole and the phenyl rings.
The 4-nitro group on the phenyl ring is a strong electron-withdrawing group, which reduces the electron density of the entire molecule, including the pyrazole ring. This deactivation can decrease the pyrazole's nucleophilicity. nih.gov Conversely, the 2-fluoro substituent, while also electron-withdrawing through its inductive effect, can have a more complex influence due to its potential for resonance donation.
Systematic modifications could involve replacing the nitro group with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups of varying strengths (e.g., cyano, trifluoromethyl). Such changes would modulate the electronic nature of the pyrazole ring and influence its reactivity in various chemical transformations and its interactions with biological targets. researchgate.net
| Modification on Phenyl Ring | Expected Effect on Pyrazole Reactivity |
| Replacement of 4-nitro with 4-methoxy | Increased nucleophilicity |
| Replacement of 4-nitro with 4-cyano | Further decreased nucleophilicity |
| Removal of 2-fluoro group | Increased nucleophilicity (relative to parent) |
| Replacement of 2-fluoro with 2-chloro | Similar electronic effect, altered sterics |
This table presents expected trends based on general principles of organic chemistry.
The functional groups on this compound play a pivotal role in its molecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The nitro group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. The fluorine atom can also participate in hydrogen bonding and can enhance properties like metabolic stability and binding affinity. ontosight.ai
Variations in these functional groups would directly alter the compound's ability to form these non-covalent interactions. For instance, replacing the nitro group with a methyl group would eliminate a key hydrogen bond acceptor site but introduce a hydrophobic interaction point. The pyrazole ring itself can participate in π-π stacking interactions with aromatic residues in a protein's active site. researchgate.net
| Functional Group Variation | Potential Impact on Molecular Interactions |
| 4-nitro to 4-amino | Introduction of a hydrogen bond donor |
| 2-fluoro to 2-hydrogen | Reduced potential for halogen bonding |
| Addition of a hydroxyl group to the pyrazole ring | Introduction of a hydrogen bond donor/acceptor |
| Addition of a bulky alkyl group to the pyrazole ring | Increased steric hindrance, potential for hydrophobic interactions |
This table illustrates potential changes in molecular interactions upon structural modification.
Correlation of Structural Features with Molecular Biological Mechanisms
Understanding the correlation between the structural features of this compound and its biological activity is the primary goal of SAR studies. This is often achieved through computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a hypothetical series of this compound analogs designed as enzyme inhibitors, a QSAR study could be conducted. This would involve synthesizing a library of derivatives with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and measuring their inhibitory activity (e.g., IC50 values).
The resulting data would be used to build a predictive model. For instance, a 2D-QSAR model might reveal that the inhibitory activity is positively correlated with the lipophilicity (logP) of the substituent at a particular position and negatively correlated with its steric bulk. acs.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. researchgate.netmdpi.com
| Derivative of this compound | LogP | Hammett Constant (σp) | IC50 (µM) |
| 4-nitro (parent) | 2.5 | 0.78 | 5.2 |
| 4-chloro | 3.1 | 0.23 | 8.1 |
| 4-methyl | 3.0 | -0.17 | 12.5 |
| 4-methoxy | 2.6 | -0.27 | 15.3 |
This is a hypothetical data table for illustrative QSAR purposes.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. pjps.pk For this compound, a pharmacophore model could be developed based on its structure and the known interactions of other pyrazole-based inhibitors with a specific biological target.
A hypothetical pharmacophore model for an enzyme inhibitor based on this scaffold might include:
A hydrogen bond acceptor feature corresponding to the nitro group.
A hydrophobic/aromatic feature representing the phenyl ring.
Another aromatic feature for the pyrazole ring.
A potential halogen bond donor feature from the fluorine atom.
This model would serve as a 3D query to screen virtual compound libraries for new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features.
Influence of Stereochemistry on Activity (If applicable)
The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, it does not exist as different stereoisomers. As a result, the influence of stereochemistry on its activity is not applicable.
However, it is important to note that if modifications to the parent structure were to introduce a chiral center (for example, by adding a substituted alkyl chain to the pyrazole ring), the resulting enantiomers or diastereomers could exhibit different biological activities. This is a common phenomenon in pharmacology, where the specific three-dimensional arrangement of atoms is critical for the interaction with chiral biological targets like enzymes and receptors.
Theoretical Prediction of SAR using Machine Learning Approaches
The prediction of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) through computational methods has become a cornerstone of modern drug discovery and chemical research. Machine learning (ML), a subset of artificial intelligence, has emerged as a particularly powerful tool for developing predictive models that can accelerate the identification and optimization of novel bioactive compounds. nih.gov For a specific molecule like this compound, where extensive experimental data may not be publicly available, machine learning offers a viable path to forecast its potential biological activities and physicochemical properties. This section outlines a theoretical framework for applying machine learning to predict the SAR of this compound, based on methodologies applied to similar chemical series.
The core principle involves training an algorithm on a dataset of known molecules (and their measured activities) that are structurally related to the target compound. The trained model can then infer the activity of a new, untested compound.
Dataset and Molecular Descriptors
A crucial first step is the curation of a high-quality dataset. For this compound, this would involve compiling a set of substituted nitrophenylpyrazole analogues from chemical databases like ChEMBL, which contain extensive bioactivity data. biorxiv.org The dataset would ideally include compounds with variations at different positions of the pyrazole and phenyl rings to capture a wide range of chemical space and its effect on a specific biological target.
Once the dataset of molecules and their corresponding biological activities (e.g., IC50 or Ki values) is assembled, the next step is to convert the chemical structures into a numerical format that a machine learning algorithm can process. This is achieved by calculating molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and physicochemical properties. biorxiv.org
Table 1: Examples of Molecular Descriptor Classes
| Descriptor Class | Description | Examples |
| 1D Descriptors | Based on the chemical formula | Molecular Weight, Atom Count, Bond Count |
| 2D Descriptors | Based on the 2D graph representation | Topological Polar Surface Area (TPSA), LogP, Molecular Fingerprints (e.g., MACCS, Morgan) |
| 3D Descriptors | Based on the 3D conformation | Molecular Shape Indices, Pharmacophore Features, Solvent Accessible Surface Area |
For a robust model, a diverse set of descriptors would be calculated for each compound in the nitrophenylpyrazole dataset.
Machine Learning Model Development and Validation
Several machine learning algorithms are well-suited for developing Quantitative Structure-Activity Relationship (QSAR) models. The choice of algorithm can impact the predictive performance and interpretability of the model.
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. It is known for its robustness and ability to handle high-dimensional data. nih.govbiorxiv.org
Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points. When used for regression (Support Vector Regression or SVR), it is effective in modeling non-linear relationships. nih.gov
Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a sequential manner, where each new model corrects the errors of the previous one. It is often among the top-performing algorithms in predictive modeling competitions. nih.gov
Deep Neural Networks (DNN): A class of models based on artificial neural networks with multiple layers between the input and output layers. DNNs can learn complex, non-linear patterns in data and have shown great promise in bioactivity prediction. researchgate.net
The development process involves splitting the dataset into a training set and a test set. The model is built using the training set, and its predictive power is evaluated on the unseen test set. Rigorous validation is essential to ensure the model's reliability. mdpi.com
Table 2: Hypothetical Performance of Different ML Models for Predicting Nitrophenylpyrazole Bioactivity
| Model | R² (Training Set) | R² (Test Set) | RMSE (Test Set) |
| Random Forest | 0.92 | 0.85 | 0.35 |
| Support Vector Machine | 0.88 | 0.81 | 0.41 |
| Gradient Boosting | 0.94 | 0.83 | 0.38 |
| Deep Neural Network | 0.95 | 0.86 | 0.33 |
R² (Coefficient of Determination) measures the proportion of the variance in the dependent variable that is predictable from the independent variables. RMSE (Root Mean Square Error) is a measure of the differences between values predicted by a model and the values observed.
Predictive Insights and SAR Interpretation
Assuming a Deep Neural Network model demonstrated the best performance in our hypothetical study, it could then be used to predict the biological activity of this compound. Furthermore, by analyzing the model, it is possible to gain insights into the SAR of the nitrophenylpyrazole series. Techniques like SHAP (SHapley Additive exPlanations) can be used to determine the importance of different molecular descriptors, revealing which structural features are most influential on biological activity.
Table 3: Hypothetical Predicted Activity and Key Descriptor Values
| Compound | Experimental pIC50 | Predicted pIC50 (DNN) | TPSA | LogP |
| 1-(4-nitrophenyl)-1H-pyrazole | 6.5 | 6.6 | 64.5 | 2.5 |
| 1-(2-chloro-4-nitrophenyl)-1H-pyrazole | 7.1 | 7.0 | 64.5 | 3.0 |
| This compound | N/A | 7.3 | 64.5 | 2.7 |
| 1-(2-methyl-4-nitrophenyl)-1H-pyrazole | 6.8 | 6.7 | 64.5 | 2.9 |
From such a model, one might infer that the presence and nature of a substituent at the 2-position of the phenyl ring are critical for activity. For instance, the model might learn that an electronegative group like fluorine at this position, as in this compound, leads to a higher predicted pIC50 value compared to a methyl group or no substitution. The model could suggest that this is due to favorable electronic interactions with the target protein or an influence on the compound's conformation. A specialized model like F-CPI, designed to predict the effects of fluorine substitution, could further refine this understanding. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis are well-established, the future of synthesizing 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole lies in the development of more efficient, sustainable, and versatile methodologies.
Green Chemistry Approaches: Future synthetic strategies will likely focus on environmentally benign methods. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. benthamdirect.comeurekaselect.comasianpubs.orgdergipark.org.trnih.govrsc.orgmedicaljournalshouse.commdpi.comrsc.orgpharmacognosyjournal.net These methods not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. benthamdirect.comdergipark.org.trmedicaljournalshouse.com The application of nano-catalysts in these green protocols could further enhance efficiency and selectivity. pharmacognosyjournal.netjetir.org
Advanced Synthetic Techniques: The adoption of flow chemistry presents a significant opportunity for the continuous and scalable production of this compound and its analogs. nih.gov Flow synthesis can offer improved control over reaction parameters, leading to higher purity and safer reaction conditions. Furthermore, photocatalytic methods, which utilize visible light to drive chemical reactions, are emerging as a powerful tool for the synthesis of complex heterocyclic compounds like pyrazoles and could be explored for novel synthetic routes. organic-chemistry.orgacs.orgacs.orgresearchgate.net
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the potential of biocatalysis or chemoenzymatic strategies for the stereoselective synthesis of chiral derivatives of this compound, which could have interesting biological properties.
Computational Modeling in Synthesis Design: The integration of computational chemistry will be crucial in designing and optimizing synthetic routes. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) and other quantum mechanical calculations can provide insights into reaction mechanisms and help predict the feasibility and outcome of new synthetic strategies. eurasianjournals.comeurasianjournals.com
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, shorter reaction times, higher yields. benthamdirect.comdergipark.org.trmedicaljournalshouse.com | Microwave and ultrasound-assisted reactions, solvent-free conditions, nano-catalysis. benthamdirect.comeurekaselect.comasianpubs.orgdergipark.org.trnih.govrsc.orgmedicaljournalshouse.commdpi.comrsc.orgpharmacognosyjournal.net |
| Flow Chemistry | Continuous production, scalability, improved safety and purity. nih.gov | Optimization of flow reactors and reaction conditions. |
| Photocatalysis | Mild reaction conditions, use of renewable energy. organic-chemistry.orgacs.orgacs.orgresearchgate.net | Development of novel photocatalysts and reaction pathways. organic-chemistry.orgacs.orgacs.orgresearchgate.net |
| Biocatalysis | High stereoselectivity, environmentally friendly. | Identification and engineering of suitable enzymes. |
| Computational Chemistry | Predictive power, mechanistic insights, optimization of reaction conditions. eurasianjournals.comeurasianjournals.com | DFT calculations, reaction modeling. eurasianjournals.comeurasianjournals.com |
Deeper Mechanistic Understanding of Biological Interactions
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. eurekaselect.combenthamdirect.comsemanticscholar.orguj.ac.zamdpi.com For this compound, a deeper understanding of its interactions with biological targets at a molecular level is essential for its future development as a potential therapeutic agent.
Target Identification and Validation: A crucial first step is to identify the specific biological targets of this compound. This can be achieved through a combination of experimental techniques such as affinity chromatography and proteomics, as well as computational approaches like reverse docking.
In Silico and Computational Studies: Molecular docking and molecular dynamics simulations are powerful tools to predict the binding modes and affinities of small molecules to their protein targets. mdpi.comrjpn.orgijpbs.comresearchgate.net These computational studies can provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives and guide the design of more potent and selective analogs. nih.govmdpi.comresearchgate.netnih.gov
Advanced Spectroscopic and Biophysical Techniques: Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can provide detailed atomic-level information about the binding of this compound to its biological targets. This information is invaluable for understanding the mechanism of action and for rational drug design.
Systems Biology Approaches: To understand the broader biological effects of this compound, systems biology approaches can be employed. This involves studying the impact of the compound on global cellular processes, such as gene expression and metabolic pathways, to identify potential off-target effects and to gain a more holistic understanding of its biological activity.
Integration into Advanced Material Systems
The unique electronic and photophysical properties of pyrazole derivatives suggest their potential for applications in materials science. nih.gov Future research should explore the integration of this compound into advanced material systems.
Fluorescent Probes and Sensors: Pyrazole derivatives have been shown to exhibit interesting fluorescent properties. benthamdirect.comnih.govresearchgate.netrsc.orgsemanticscholar.org The presence of the fluorophenyl and nitrophenyl groups in this compound could lead to unique photophysical characteristics. Future work could focus on developing this compound and its derivatives as fluorescent probes for the detection of biologically important analytes or as components in bioimaging applications. benthamdirect.comnih.gov
Organic Electronics and Photonics: The electron-withdrawing nature of the fluoro and nitro substituents on the phenyl ring, combined with the electron-rich pyrazole core, creates a push-pull electronic structure. This makes this compound a potential candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Additionally, the molecular structure suggests potential for nonlinear optical (NLO) properties, which could be exploited in photonic devices. unar.ac.id
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This opens up the possibility of using this compound as a building block for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
| Material Application | Key Properties to Investigate | Potential Research Directions |
| Fluorescent Probes | Quantum yield, Stokes shift, sensitivity, and selectivity. benthamdirect.comnih.gov | Synthesis of derivatives with tunable fluorescent properties for specific analyte detection. benthamdirect.comnih.govresearchgate.netrsc.orgsemanticscholar.org |
| Organic Electronics | Charge transport properties, HOMO/LUMO energy levels, and device performance. | Fabrication and characterization of OLED and OPV devices incorporating the compound. |
| Nonlinear Optics | Hyperpolarizability and second-harmonic generation efficiency. unar.ac.id | Crystal engineering and theoretical calculations to enhance NLO properties. unar.ac.id |
| MOFs and Coordination Polymers | Porosity, stability, and catalytic activity. | Synthesis and characterization of novel MOFs with tailored properties. |
Collaborative and Interdisciplinary Research Opportunities
The diverse potential of this compound necessitates a collaborative and interdisciplinary research approach. The complexity of modern scientific challenges requires the integration of expertise from various fields.
Academia-Industry Partnerships: Collaboration between academic research groups and pharmaceutical or materials science companies can accelerate the translation of fundamental research into practical applications. Such partnerships can provide access to specialized equipment, high-throughput screening facilities, and expertise in drug development and material engineering.
Chemistry-Biology-Medicine Interface: A strong collaboration between synthetic chemists, biologists, and medical researchers is crucial for the successful development of new therapeutic agents. Chemists can design and synthesize novel derivatives, while biologists can evaluate their efficacy and mechanism of action in cellular and animal models. Medical researchers can then translate these findings into clinical applications.
Materials Science and Engineering Collaborations: To fully explore the potential of this compound in advanced materials, collaborations between chemists and materials scientists are essential. This will enable the design, fabrication, and characterization of new devices and systems with enhanced functionalities. The pyrazole scaffold is a cornerstone in many approved drugs, and its continued exploration in preclinical and clinical studies highlights its significance in drug discovery. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using ethyl acetoacetate, DMF-DMA, and substituted hydrazines under reflux conditions . Microwave-assisted synthesis (e.g., with phosphorus oxychloride) can reduce reaction times and improve yields for nitro-substituted pyrazoles . Key steps include nitro-group introduction via nitration and fluorination using fluorinating agents like Selectfluor.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., distinguishing fluorine and nitro groups via and NMR). Infrared (IR) spectroscopy identifies functional groups like C-F (1100–1000 cm) and NO (1520–1350 cm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of nitroaryl-pyrazole derivatives .
Q. What safety protocols are recommended for handling this compound?
Due to its nitro and fluoro substituents, the compound may pose toxicological and environmental risks. Key precautions include:
- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
- Storing in airtight containers at 2–8°C in a dry, ventilated area to prevent decomposition .
- Disposing of waste via certified hazardous waste facilities to mitigate aquatic toxicity risks .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in pyrazole functionalization?
Optimize solvent polarity (e.g., DMF for nitro-group stability) and temperature. Microwave irradiation enhances reaction efficiency for nitro-substituted pyrazoles, reducing side products . Catalytic methods, such as using CuI for cross-coupling reactions, can improve regioselectivity in aryl substitutions .
Q. What computational approaches are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies correlate with experimental UV-Vis and fluorescence data to predict reactivity and photophysical behavior .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
The nitro group enhances electron-withdrawing effects, influencing binding to biological targets (e.g., enzymes). Fluorine improves metabolic stability. SAR studies on anti-cancer pyrazoles suggest that substituent position (para vs. ortho) significantly impacts potency, as seen in analogues with fused heterocycles .
Q. How to resolve contradictions in spectral data for nitro-pyrazole derivatives?
Conflicting NMR signals may arise from tautomerism or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d) to stabilize conformers. For ambiguous NOE correlations, 2D-COSY and HSQC experiments clarify connectivity .
Q. What challenges arise in X-ray crystallography of fluorinated pyrazoles?
Fluorine’s low electron density complicates data collection. Use high-intensity synchrotron radiation or low-temperature crystallography (100 K) to improve resolution. Refinement with SHELXL accounts for anisotropic displacement parameters in nitro groups .
Q. How to manage reactive intermediates during large-scale synthesis?
Stabilize intermediates via in situ quenching (e.g., ice baths for nitroso intermediates). Continuous-flow systems minimize exothermic risks during nitration. Purify via column chromatography with silica gel modified by fluorinated solvents .
Q. What methodologies assess the environmental impact of pyrazole derivatives?
Follow OECD guidelines for biodegradability (Test 301) and aquatic toxicity (Daphnia magna acute toxicity tests). High-performance liquid chromatography (HPLC) monitors degradation products, while QSAR models predict eco-toxicity based on logP and nitro-group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
